

Confirming the Structure of Linoelaidyl Methane Sulfonate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Linoelaidyl methane sulfonate*

Cat. No.: *B15549082*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of **Linoelaidyl methane sulfonate** and its derivatives. Due to the limited availability of direct experimental data for **Linoelaidyl methane sulfonate**, this document leverages data from closely related analogs—Oleyl methanesulfonate and Elaidyl methanesulfonate—to provide a robust framework for its structural elucidation.

Introduction to Linoelaidyl Methane Sulfonate

Linoelaidyl methane sulfonate (C₁₉H₃₆O₃S) is a long-chain unsaturated alkyl methanesulfonate.^{[1][2]} Its structure consists of a C₁₈ diolefinic alcohol backbone (linoelaidyl alcohol, the trans isomer of linoleyl alcohol) esterified with methanesulfonic acid. Methane sulfonates, or mesylates, are widely utilized in organic synthesis, particularly in pharmaceutical development, as they are excellent leaving groups in nucleophilic substitution reactions. The long alkyl chain also imparts surfactant-like properties to the molecule.

Accurate structural confirmation is critical for ensuring the purity, stability, and intended functionality of these derivatives in research and drug development. This guide outlines the standard analytical methodologies and presents comparative data to aid in this process.

Experimental Protocols for Structural Confirmation

The structural confirmation of **Linoelaidyl methane sulfonate** and its derivatives relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This technique provides information on the chemical environment of hydrogen atoms in the molecule. For **Linoelaidyl methane sulfonate**, key expected signals include:

- A singlet corresponding to the methyl protons of the methanesulfonyl group.
- A triplet corresponding to the methylene protons adjacent to the sulfonate oxygen.
- Multiplets for the vinylic protons of the two double bonds.
- A series of multiplets for the methylene protons of the long alkyl chain.
- A triplet for the terminal methyl group of the alkyl chain.

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Key expected signals include:

- A signal for the methyl carbon of the methanesulfonyl group.
- A signal for the methylene carbon bonded to the sulfonate oxygen.
- Signals for the sp² hybridized carbons of the double bonds.
- A series of signals for the sp³ hybridized carbons of the alkyl chain.
- A signal for the terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features. For **Linoelaidyl methane sulfonate**, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The expected molecular ion peak would correspond to the molecular weight of 344.55 g/mol .[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands for **Linoelaidyl methane sulfonate** include:

- Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonate group.
- C-O stretching vibration.
- C-H stretching and bending vibrations for the alkyl chain.
- C=C stretching vibration for the double bonds.

Comparative Data

The following tables summarize the key structural and physical data for **Linoelaidyl methane sulfonate** and its analogs, Oleyl methanesulfonate and Elaidyl methanesulfonate.

Property	Linoelaidyl Methane Sulfonate	Oleyl Methane Sulfonate	Elaidyl Methane Sulfonate
CAS Number	1192259-28-1[1]	35709-09-2[3]	59101-13-2[4]
Molecular Formula	C19H36O3S[1]	C19H38O3S[3]	C19H38O3S[4]
Molecular Weight	344.55 g/mol [1]	346.57 g/mol [3]	346.57 g/mol [4]
Structure	18:2 (9E, 12E)	18:1 (9Z)	18:1 (9E)

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for structural confirmation and the relationships between the compared molecules.

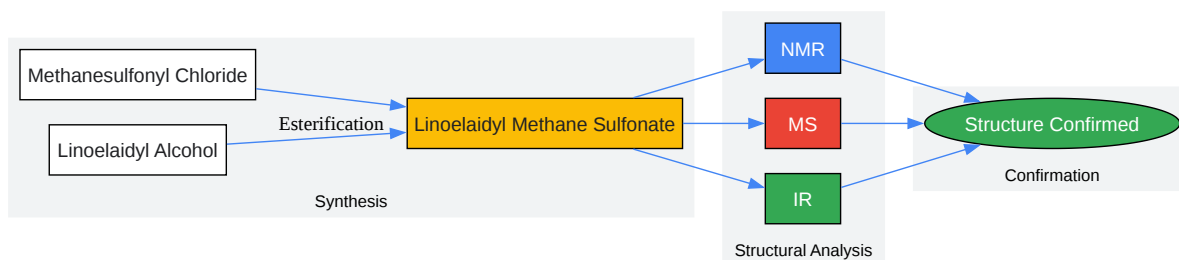


Diagram 1: Analytical Workflow for Structure Confirmation

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Diagram 1: Analytical Workflow for Structure Confirmation

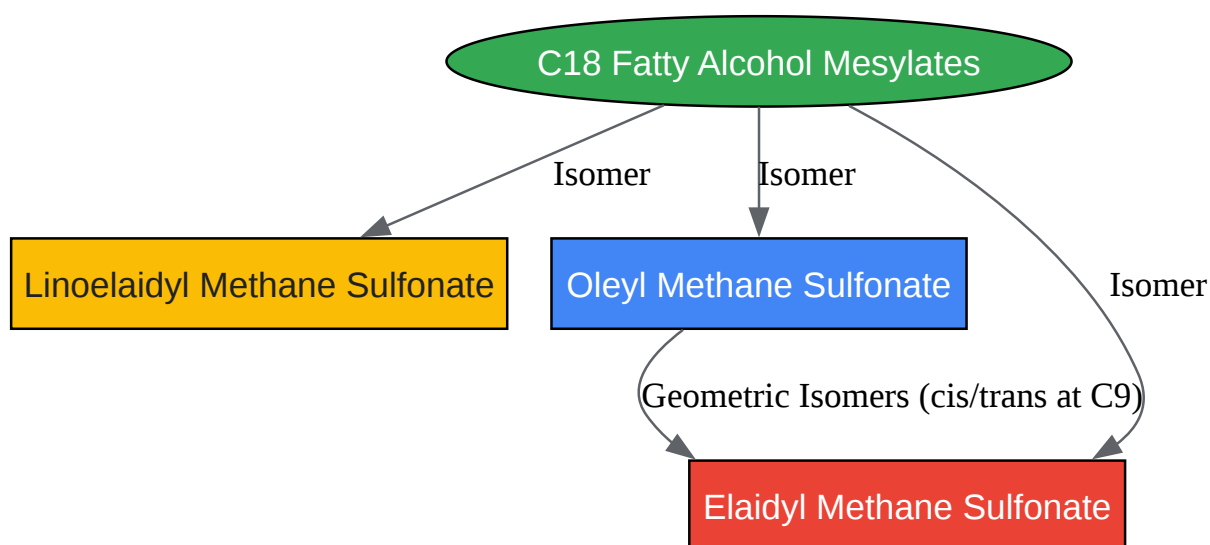


Diagram 2: Structural Relationship of Compared Mesylates

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Diagram 2: Structural Relationship of Compared Mesylates

Conclusion

While direct experimental data for **Linoelaidyl methane sulfonate** is not readily available in the public domain, its structure can be confidently predicted and confirmed through a standard suite of analytical techniques. By comparing its expected spectral characteristics with those of its close and commercially available analogs, Oleyl methanesulfonate and Elaidyl methanesulfonate, researchers can establish a reliable method for its identification and quality control. The provided workflows and comparative data serve as a valuable resource for scientists and professionals engaged in the synthesis and application of these important chemical entities.

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